molecular formula C21H26N6O B5572479 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide

Cat. No.: B5572479
M. Wt: 378.5 g/mol
InChI Key: BMRVRMKXHIRNKN-UHFFFAOYSA-N
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Description

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.21680947 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide is involved in the synthesis and study of its electrophysiological activity, particularly in relation to cardiac functions. The compound has shown potential in vitro potency comparable to sematilide, a selective class III agent, suggesting its viability in producing class III electrophysiological activity within the N-substituted benzamide series. This has implications for its use in studying and potentially treating reentrant arrhythmias (Morgan et al., 1990).

Radiolabeling for Receptor Imaging

This chemical compound has also been investigated in the context of developing radiolabeled, nonpeptide angiotensin II antagonists useful for imaging angiotensin II AT1 receptors. Such developments are crucial for advancing our understanding of cardiovascular diseases and developing new therapeutic strategies (Hamill et al., 1996).

Antibacterial Agent Development

Research into novel heterocyclic compounds containing sulfonamido moieties, including derivatives of this compound, has highlighted their potential as antibacterial agents. These studies are essential for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Azab et al., 2013).

Anticancer and Anti-inflammatory Research

Further investigations have demonstrated the utility of related imidazolylbenzamides in the synthesis of compounds with potential anticancer and anti-inflammatory properties. This research contributes to the ongoing search for more effective and targeted cancer therapies and inflammation management strategies (Rahmouni et al., 2016).

Fluorescent Properties for Bioimaging

Studies on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds related to this compound have revealed their potential in bioimaging applications. These compounds' solid-state stability and significant fluorescence make them promising candidates for developing novel fluorescent markers for biological research (Tomoda et al., 1999).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific derivative and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-13-6-7-18(14(2)10-13)21(28)23-9-8-22-19-11-20(26-17(5)25-19)27-12-24-15(3)16(27)4/h6-7,10-12H,8-9H2,1-5H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVRMKXHIRNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=NC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.